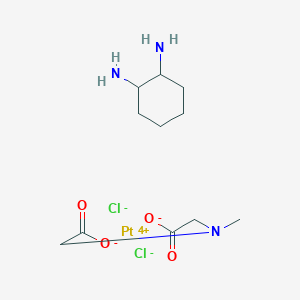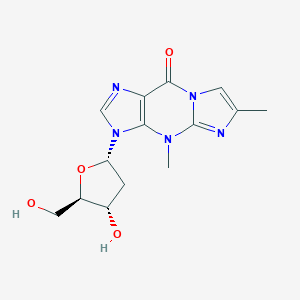
2'-Deoxywyosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxywyosine (dW) is a modified nucleoside that has been of great interest in scientific research due to its unique properties. It is a derivative of 2'-deoxyadenosine (dA) and is structurally similar to 2'-deoxycytidine (dC) and 2'-deoxyguanosine (dG). Despite its structural similarity to other nucleosides, dW has distinct biochemical and physiological effects that make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of 2'-Deoxywyosine is not fully understood, but it is thought to involve the formation of stable base pairs with dC. This can lead to the incorporation of 2'-Deoxywyosine into DNA during DNA replication, which can result in base-pair substitution mutations. Additionally, 2'-Deoxywyosine has been shown to interfere with DNA repair mechanisms, leading to increased DNA damage.
Effets Biochimiques Et Physiologiques
DW has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, leading to cell death in some cases. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-Deoxywyosine in lab experiments is its ability to induce base-pair substitution mutations in DNA, which can be useful for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using 2'-Deoxywyosine in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research involving 2'-Deoxywyosine. One area of research could involve the development of 2'-Deoxywyosine-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2'-Deoxywyosine and its effects on DNA damage and repair mechanisms. Finally, the development of new synthesis methods for 2'-Deoxywyosine could lead to improved yields and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2'-Deoxywyosine involves the conversion of dA to 2'-Deoxywyosine using a series of chemical reactions. The first step involves the protection of the amino group of dA with a tert-butyloxycarbonyl (Boc) group. The second step involves the selective oxidation of the 5'-hydroxyl group of the Boc-protected dA to a ketone group. The third step involves the reduction of the ketone group to a hydroxyl group, followed by the removal of the Boc protecting group. The final step involves the deprotection of the 3'-hydroxyl group to yield 2'-Deoxywyosine.
Applications De Recherche Scientifique
DW has been used in a variety of scientific research applications, including DNA sequencing, mutagenesis, and DNA repair studies. It has been shown to induce base-pair substitution mutations in DNA, making it a useful tool for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been used in DNA sequencing studies due to its ability to form stable base pairs with dC.
Propriétés
Numéro CAS |
129266-21-3 |
|---|---|
Nom du produit |
2'-Deoxywyosine |
Formule moléculaire |
C14H17N5O4 |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
Clé InChI |
IPHXYLSCKSTFDP-AEJSXWLSSA-N |
SMILES isomérique |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
SMILES canonique |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O |
Synonymes |
2'-deoxywyosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



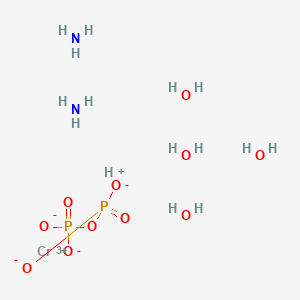
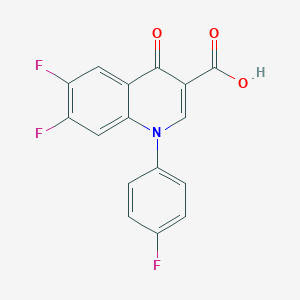
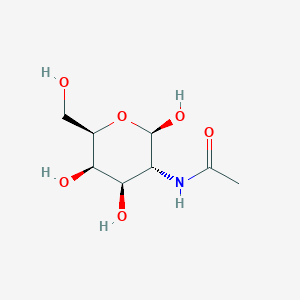
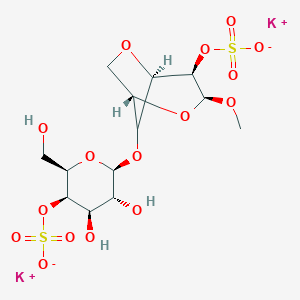
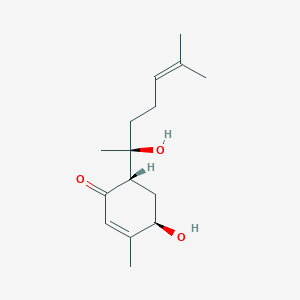
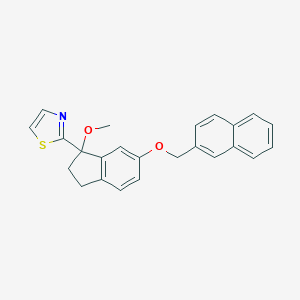
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
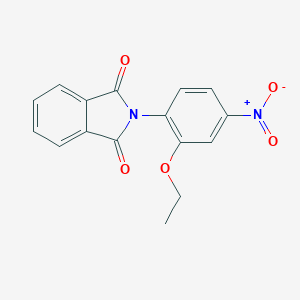
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
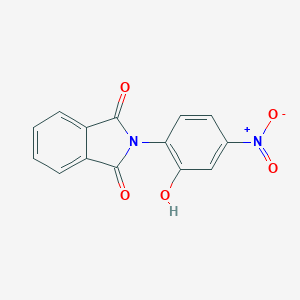
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
